B1580356 L-ALANINE (D7)

L-ALANINE (D7)

Cat. No.: B1580356
M. Wt: 96.14
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Chemical Identity of L-Alanine (D7)

L-Alanine (D7), systematically known as 3,3,3-trideutero-L-alanine, represents the fully deuterated derivative of the naturally occurring amino acid L-alanine. The compound bears the Chemical Abstracts Service registry number 74280-71-0 and possesses the molecular formula C3D7NO2, reflecting the complete substitution of hydrogen atoms with deuterium isotopes. The International Union of Pure and Applied Chemistry designation for this compound is 3,3,3-trideutero-L-alanine, emphasizing the specific positioning of deuterium atoms within the molecular structure.

The molecular architecture of L-Alanine (D7) maintains the fundamental L-configuration characteristic of naturally occurring amino acids while incorporating deuterium atoms at all seven exchangeable positions. The linear structural formula CD3CD(ND2)CO2D illustrates the comprehensive deuteration pattern, where the methyl group, the alpha carbon, the amino group, and the carboxyl group all contain deuterium atoms. This extensive deuteration results in a molecular weight of 96.14 grams per mole, representing an increase of 7 atomic mass units compared to the non-deuterated L-alanine molecule.

Physical characterization studies reveal that L-Alanine (D7) exists as a white to off-white solid under standard laboratory conditions. The compound exhibits a melting point exceeding 300 degrees Celsius, consistent with the thermal stability observed in other amino acid derivatives. The boiling point has been determined to be 212.9 plus or minus 23.0 degrees Celsius at 760 millimeters of mercury pressure. Commercial preparations typically achieve 98 atom percent deuterium incorporation with 98 percent chemical purity, demonstrating the high efficiency of modern deuteration methodologies.

Property Value Reference
Molecular Formula C3D7NO2
Molecular Weight 96.14 g/mol
Melting Point >300°C
Boiling Point 212.9±23.0°C at 760 mmHg
Physical Form White to off-white solid
Deuterium Content 98 atom % D
Chemical Purity 98%
Mass Shift M+7

Isotopic Labeling in Amino Acid Research

Isotopic labeling using stable isotopes has revolutionized modern biochemical research by providing researchers with powerful tools for tracking molecular fate and quantifying biological processes. The incorporation of deuterium into amino acid structures represents a particularly sophisticated approach that leverages the unique properties of this stable hydrogen isotope to enhance analytical capabilities. Deuterium substitution offers distinct advantages over other isotopic labeling strategies due to its minimal impact on molecular behavior while providing clear mass spectral differentiation.

The application of deuterated amino acids in Stable Isotope Labeling by Amino acids in Cell Culture methodology demonstrates the profound impact of isotopic labeling on quantitative proteomics research. This technique relies on the metabolic incorporation of stable isotope-labeled amino acids into cellular proteins through normal biosynthetic processes. Cells grown in medium containing heavy isotope-labeled amino acids incorporate these modified building blocks into newly synthesized proteins, creating proteomes that are chemically identical but mass-spectrometrically distinguishable.

Research investigations have established that deuterium incorporation into drug molecules can significantly affect pharmacokinetic and metabolic profiles, leading to enhanced therapeutic properties. The kinetic isotope effect associated with carbon-deuterium bonds compared to carbon-hydrogen bonds often results in slower metabolic degradation, potentially improving drug efficacy and reducing adverse effects. This phenomenon has driven increased interest in deuterated compounds for pharmaceutical development, where metabolic stability represents a critical parameter for drug optimization.

The development of efficient deuteration methodologies has enabled researchers to access a wide range of deuterated amino acids with high isotopic purity. Recent advances in asymmetric deuteration techniques have achieved remarkable stereoselectivity, producing deuterated amino acids in enantiomerically pure form with up to 99 percent deuteration efficiency. These methodological improvements have expanded the accessibility of deuterated amino acids for diverse research applications, from basic biochemical studies to advanced drug development programs.

Historical Context and Discovery of Deuterated Alanine Variants

The historical foundation of deuterated amino acid research traces back to the pioneering work of Harold C. Urey, who received the Nobel Prize for the discovery of deuterium in 1931. This groundbreaking discovery established the scientific basis for stable isotope research and opened new avenues for investigating biological processes using non-radioactive labeling techniques. The subsequent work of Rudolf Schoenheimer and David Rittenberg in the following decade demonstrated the practical application of deuterium in metabolic studies, describing in unprecedented detail many aspects of intermediary metabolism using stable isotope tracers.

Hans Ussing made the first significant contribution to deuterated amino acid research by demonstrating the incorporation of deuterated amino acids into protein structures in experimental animals. Remarkably, Ussing achieved this breakthrough without the sophisticated analytical instrumentation available today, instead relying on specific gravity measurements of deuterium oxide solutions to determine the extent of deuterium incorporation. This early work established the fundamental principles that would later guide the development of modern stable isotope labeling methodologies.

The synthesis of specifically deuterated amino acid variants gained momentum in the 1960s, with researchers developing systematic approaches for selective deuterium incorporation. The synthesis of L-phenylalanine-d8, involving enzymatic deacylation of acetylphenylalanine derivatives obtained through catalytic reduction with deuterium, exemplified the sophisticated chemical strategies being developed for amino acid deuteration. These early synthetic efforts laid the groundwork for the comprehensive deuteration strategies that would eventually yield compounds like L-Alanine (D7).

The interruption of deuterium research during World War II, when deuterium was redirected toward nuclear weapons development, temporarily halted progress in this field. However, the post-war period witnessed renewed interest in stable isotope applications, particularly in the context of medical research and pharmaceutical development. The reintroduction of deuterium oxide labeling in human studies in 2004 marked a significant milestone, demonstrating the feasibility and safety of deuterium-based approaches in clinical research settings.

Contemporary developments in deuterated amino acid synthesis have focused on improving selectivity, efficiency, and scalability of deuteration reactions. Modern synthetic approaches utilize advanced catalytic systems, such as palladium-carbon-aluminum-deuterium oxide combinations, to achieve highly selective hydrogen-deuterium exchange reactions. These methodological advances have enabled the routine production of fully deuterated amino acids like L-Alanine (D7) with exceptional isotopic purity and chemical integrity, supporting their widespread adoption in current research applications.

Properties

Molecular Weight

96.14

Purity

98%

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

L-Alanine (D7) is extensively used in metabolic studies due to its ability to trace metabolic pathways involving amino acids. Its isotopic labeling allows researchers to monitor the incorporation of L-Alanine into proteins and other biomolecules without altering their biological activity.

  • Case Study : In a study focusing on bacterial metabolism, researchers utilized L-Alanine (D7) to investigate the assimilation pathways in Bacillus subtilis. The study revealed insights into alanine biosynthesis and its role in protein synthesis and cell wall integrity .

Proteomics and Metabolomics

The compound is vital in proteomics and metabolomics for analyzing protein structures and functions. Its isotopic nature aids in distinguishing between labeled and unlabeled molecules during mass spectrometry analyses.

  • Application Example : In metabolomic profiling, L-Alanine (D7) is used to enhance the detection sensitivity of amino acids in complex biological samples, allowing for more accurate quantification of metabolic changes under different physiological conditions .

Pharmaceutical Research

L-Alanine (D7) plays a role in drug development and testing by serving as a tracer in pharmacokinetic studies. Its application helps elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceutical compounds.

  • Research Insight : In drug interaction studies, L-Alanine (D7) has been employed to understand how certain drugs affect alanine metabolism, providing critical information for developing effective therapeutic strategies .

Comparative Data Table

The following table summarizes key characteristics and applications of L-Alanine (D7) compared to other related compounds:

CompoundChemical FormulaUnique CharacteristicsApplications
L-AlanineC₃H₇NO₂Standard form without isotopic labelingProtein synthesis, energy metabolism
D-Alanine (D7)C₃H₇D₇NO₂Deuterated formBacterial cell wall synthesis
GlycineC₂H₅NO₂Simplest amino acidPrecursor for protein synthesis
L-ValineC₅H₁₁NO₂Branched-chain amino acidEssential nutrient for muscle metabolism
L-LeucineC₆H₁₃NO₂Another branched-chain amino acidProtein synthesis and energy production
L-Alanine (D7)C₃H₇D₇NO₂Stable isotope-labeledMetabolic tracing, proteomics

Comparison with Similar Compounds

L-Alanine vs. D-Alanine

Property L-Alanine D-Alanine References
Biological Role Key in metabolism and protein synthesis Primarily in bacterial cell walls
Enzymatic Specificity Substrate for L-alanine dehydrogenase Not metabolized by most eukaryotic enzymes
Inhibitory Activity Lower IC₅₀ in plasmin inhibition studies Higher potency in peptide derivatives
  • Key Insight : D-Alanine is critical in bacterial peptidoglycan synthesis. Mycobacterium leprae replaces L-alanine with glycine in its peptidoglycan, though enzymatic studies show similar substrate affinities (Km and Vmax) for L-alanine and glycine in MurC enzymes .

Comparison with Other Amino Acids (Glycine, L-Valine, S-Malate)

Amino Acid Fermentation Monitoring (R²/RMSE) Metabolic Role Industrial Use References
L-Alanine R²: 0.62–0.85; RMSE: 64–108% Gluconeogenesis, nitrogen transport Chelating agents, plastics
L-Valine R²: 0.62–0.85; RMSE: 64–108% Branched-chain amino acid Animal feed additives
S-Malate R²: 0.62–0.85; RMSE: 64–108% TCA cycle intermediate Food acidulant
Glycine N/A Collagen synthesis, detoxification Agrochemicals, pharmaceuticals
  • Crystallization Behavior : L-Alanine and glycine both form needle-like crystals in aqueous systems. However, glycine crystallization in coiled flow inverters shows distinct nucleation kinetics compared to L-alanine .

L-Alanine Derivatives and Analogues

Compound Functionality Applications Performance vs. L-Alanine References
L-Alanine NCA Polymerizable anhydride Polyamide synthesis Higher polymer viscosity ([η] = 2.35 vs. 1.18 with initiators)
Methoxycarbonyl-Ala Antifungal activity Agricultural fungicides Enhanced activity due to electronic effects
UDP-N-Acetylmuramate Bacterial cell wall precursor Antibiotic targeting Specificity for L-Alanine in peptidoglycan

Catalytic Hydrogenation to Alaninol

Catalyst System Temperature (°C) L-Alanine Conversion Rate Alaninol Yield Particle Size Sensitivity References
Ru/CNT (4 nm) 95 High High Highly structure-sensitive
Ru/CNT (8 nm) 95 Moderate Moderate Less sensitive
  • Trend: Smaller Ru nanoparticles (4 nm) enhance hydrogenation rates due to increased surface area and active sites .

Enzymatic Production Efficiency

Enzyme Ratio (BsGDH:CcDHAD:PtKDGA:AfAlaDH) L-Alanine Yield (%) Advantage References
Optimized (2:10:1:2) 85–90 Higher yield at lower enzyme load
1:1 Ratio 60–70 Suboptimal resource utilization

Metabolic and Uptake Dynamics

Condition L-Alanine Uptake (Trout Hepatocytes) CO₂ Production Glucose Production References
Fed Baseline Baseline Baseline
Fasted Increased (inverse to plasma levels) Initial ↑, then ↓ ↑↑
  • Regulation : Fasting enhances gluconeogenesis from L-alanine, while oxidation (CO₂ production) is transiently elevated .

Preparation Methods

Chemical Synthesis from Optically Active Chloropropionic Acid

One of the primary methods for preparing L-alanine, including isotopically labeled variants like L-ALANINE (D7), involves the reaction of optically active chloropropionic acid with ammonia or ammonia-donating compounds.

Process Summary:

  • Starting Material: D-chloropropionic acid (for L-alanine synthesis).
  • Reagents: Ammonia solution (typically 25% strength) and urotropine (hexamethylenetetramine) as an ammonia-donating compound.
  • Solvent: Water or water/alcohol mixtures.
  • Conditions: Temperature range of 50–110 °C (preferably 60–70 °C), pH maintained between 6.8 and 7.2.
  • Reaction Time: Approximately 4 hours, adjustable based on reagent amounts.
  • Purification: pH adjustment with HCl, electrodialysis to remove salts, and crystallization to isolate pure L-alanine.

Key Experimental Data:

Parameter Value/Condition
Chloropropionic acid purity 96% enantiomeric excess (ee)
Ammonia concentration 25% NH3 aqueous solution
Urotropine amount 20 mol% relative to chloropropionic acid
Reaction temperature 60–70 °C
pH range 6.8–7.2
Reaction time ~4 hours
Yield ~70% yield with >98% enantiomeric purity

Mechanistic Insight:

The reaction proceeds via nucleophilic substitution where ammonia displaces the chlorine atom on the chloropropionic acid, forming alanine. The use of urotropine helps maintain ammonia concentration and pH stability, enhancing yield and purity. Electrodialysis effectively removes inorganic salts formed during the reaction, facilitating high purity isolation.

Biosynthesis via Recombinant Microbial Systems

Recent advances have enabled the biosynthesis of L-alanine and its isotopologues using genetically engineered microbial strains, particularly Escherichia coli.

Approach:

  • Construction of recombinant E. coli strains harboring co-expression plasmids encoding enzymes critical for alanine synthesis:

    • Alanine dehydrogenase (ald)
    • Alanine racemase (dadX)
    • Glucose dehydrogenase (gdh)
  • Use of the biobrick method for gene assembly and promoter optimization to regulate enzyme expression levels.

  • Whole-cell catalytic reactions optimized for temperature, pH, and substrate concentrations.

Optimization Highlights:

Factor Optimal Condition/Result
Host strain E. coli BL21(DE3)
Promoters tested T7, Lac, Tac, Trc
Best promoter for ald expression T7 promoter
Reaction temperature 37 °C
Reaction time 3 hours
Maximum L-alanine concentration 7.05 g/L
Maximum D-alanine concentration 6.48 g/L
Theoretical synthetic efficiency ~56.36 g/L/day for L-alanine

Mechanistic Insight:

  • Alanine dehydrogenase catalyzes the reductive amination of pyruvate to L-alanine.
  • Alanine racemase interconverts D- and L-alanine, balancing stereoisomers.
  • Glucose dehydrogenase regenerates NADH cofactor, enhancing reaction efficiency.

Advantages:

  • High stereoselectivity and enantiomeric purity.
  • Mild reaction conditions.
  • Potential for large-scale, cost-effective production.
  • Reduced byproduct formation compared to fermentation.

Challenges:

  • Maintaining optimal enzyme expression levels is critical; alanine dehydrogenase expression is rate-limiting.
  • Requires precise promoter and plasmid design for maximal yield.
  • Scale-up requires careful control of reaction parameters.

Comparison of Preparation Methods

Method Yield (%) Enantiomeric Purity Reaction Time Scalability Notes
Chemical synthesis (chloropropionic acid + NH3) ~70% >98% ~4 hours Moderate Requires careful pH and temperature control; salt removal needed
Recombinant microbial biosynthesis Up to 7.05 g/L (titer) High (stereospecific) 3 hours High Promoter optimization critical; mild conditions; suitable for isotopic labeling

Preparation of L-ALANINE (D7) Specifics

While the above methods describe L-alanine preparation, the synthesis of L-ALANINE (D7) involves incorporation of deuterium atoms, typically at the methyl group or other positions, using:

  • Deuterated precursors: For chemical synthesis, chloropropionic acid labeled with deuterium (D7) is used as the starting material.
  • Isotopic exchange: Under controlled conditions, hydrogen atoms in alanine can be replaced with deuterium via catalytic or enzymatic methods.
  • Biosynthesis with deuterated substrates: Recombinant strains can be cultured in deuterated media (e.g., D2O, deuterated glucose) to incorporate deuterium during biosynthesis.

Key Considerations:

  • Deuterium incorporation must be stable and complete to ensure isotopic purity.
  • Reaction conditions may require adjustment to prevent hydrogen-deuterium exchange loss.
  • Analytical techniques such as mass spectrometry and NMR confirm isotopic labeling efficiency.

Summary Table of Preparation Parameters for L-ALANINE (D7)

Parameter Chemical Synthesis Biosynthesis (Recombinant E. coli)
Starting material D-chloropropionic acid (deuterated) Pyruvate and ammonium in deuterated media
Labeling method Use of D7-labeled chloropropionic acid Growth in D2O and deuterated substrates
Reaction temperature 60–70 °C 37 °C
Reaction time ~4 hours 3 hours
pH control 6.8–7.2 Neutral, optimized for enzyme activity
Yield ~70% Up to 7.05 g/L L-alanine equivalent
Enantiomeric purity >98% High, enzyme stereospecific
Scalability Moderate High, suitable for industrial scale
Purification Electrodialysis, crystallization Cell separation, filtration, chromatography

Q & A

Q. What analytical techniques are recommended for quantifying L-Alanine (D7) in complex biological matrices?

L-Alanine (D7) quantification requires high-precision methods. Liquid chromatography-mass spectrometry (LC-MS) coupled with isotope-labeled internal standards (e.g., D7-labeled analogs) is optimal for distinguishing L-Alanine (D7) from endogenous alanine in biological samples . Key steps include:

  • Sample preparation : Homogenization of tissues (≥200 mg) or plasma (≥200 µL) to ensure reproducibility .
  • Chromatographic separation : Use of reversed-phase columns to resolve L-Alanine (D7) from interfering metabolites .
  • Detection : Multiple reaction monitoring (MRM) with polarity switching (≤20 ms) enhances sensitivity for low-abundance isotopologues .
    Nuclear magnetic resonance (NMR) spectroscopy is complementary for structural validation, particularly in tracking deuterium incorporation .

Q. How does L-Alanine (D7) participate in gluconeogenesis, and what experimental models are used to study this?

L-Alanine (D7) serves as a gluconeogenic precursor, contributing to hepatic glucose production. Experimental models include:

  • Isotopic tracing : Administering L-Alanine (D7) in perfused rodent liver models to track deuterium enrichment in glucose via LC-MS or NMR .
  • Cell culture systems : Hepatoma cells (e.g., HepG2) treated with L-Alanine (D7) under glucose-depleted conditions, followed by metabolic flux analysis to quantify carbon redistribution .
  • In vivo studies : Stable isotope infusion in fasting subjects, with blood sampling to monitor glucose kinetics using kinetic modeling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in L-Alanine (D7) metabolic flux data obtained from different isotopic tracing methods?

Contradictions often arise from tracer-specific biases or compartmentalization. Methodological strategies include:

  • Cross-validation : Comparing LC-MS-derived deuterium labeling patterns with NMR-based positional isotopomer distributions to identify pathway-specific discrepancies .
  • Compartmental modeling : Integrating data from dual-tracer experiments (e.g., L-Alanine (D7) + ¹³C-glucose) to account for mitochondrial vs. cytosolic metabolism .
  • Error analysis : Applying Monte Carlo simulations to assess the impact of measurement noise on flux estimates .

Q. What are the key considerations in designing kinetic studies for L-Alanine (D7) hydrogenation using nanostructured catalysts?

Catalytic hydrogenation of L-Alanine (D7) to alaninol is structure-sensitive. Critical factors include:

  • Catalyst characterization : Transmission electron microscopy (TEM) to determine Ru nanoparticle size and shape, as activity correlates with Ru(101) sites .
  • Kinetic profiling : Time-resolved monitoring of L-Alanine (D7) conversion rates under varying H₂ pressures (1–10 bar) and temperatures (25–80°C) to derive activation energies .
  • Isotope effects : Comparing D7 vs. unlabeled L-alanine to assess kinetic isotope effects (KIEs) on hydrogenation rates .

Q. How can researchers optimize isotopic labeling protocols for tracking L-Alanine (D7) in microbial systems?

Optimization involves:

  • Growth media design : Using minimal media with deuterated carbon sources (e.g., D-glucose) to maximize D7 incorporation .
  • Pulse-chase experiments : Time-resolved sampling to quantify label dilution in intracellular pools via LC-MS .
  • Enzyme inhibition : Blocking alanine transaminase activity with aminooxyacetate to isolate specific metabolic pathways .

Q. What methodologies address challenges in crystallographic characterization of L-Alanine (D7)?

Microcrystal electron diffraction (MicroED) with transferable aspherical atom models (TAAM) improves accuracy for deuterated crystals:

  • Sample preparation : Slow evaporation of ethanol-water solutions to grow sub-micrometer crystals .
  • Data refinement : TAAM-based kinematic refinement to account for deuterium’s electron density effects, reducing residuals (R₁) by ~5% compared to independent atom models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.